molecular formula C4H12N2O B041792 N-(2-Hydroxyethyl)ethylenediamine CAS No. 111-41-1

N-(2-Hydroxyethyl)ethylenediamine

Cat. No.: B041792
CAS No.: 111-41-1
M. Wt: 104.15 g/mol
InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine:

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethylamino)ethanol, also known as Aminoethylethanolamine or N-(2-Hydroxyethyl)ethylenediamine, is carbon dioxide (CO2) . This compound is used in CO2 separation processes, where it acts as a sorbent .

Mode of Action

2-(2-Aminoethylamino)ethanol interacts with its target, CO2, through a two-step process involving both its primary and secondary amines . The primary amine in the compound sorbs CO2, while the secondary amine facilitates the desorption of CO2 . This dual action allows the compound to effectively separate CO2 from other gases .

Biochemical Pathways

By sorbing and desorbing CO2, this compound can help regulate the concentration of CO2 in a given environment .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 237-243°C . Its density is 1.03 g/cm3 at 20°C . These properties suggest that the compound may have moderate bioavailability.

Result of Action

The primary result of 2-(2-Aminoethylamino)ethanol’s action is the separation of CO2 from other gases . This makes it a valuable tool in industries that require effective CO2 capture and storage solutions .

Action Environment

The efficacy and stability of 2-(2-Aminoethylamino)ethanol can be influenced by various environmental factors. For instance, the compound’s ability to sorb and desorb CO2 may be affected by the presence of other gases . Additionally, temperature can impact the compound’s efficacy, as it has a specific boiling point and density at certain temperatures . Therefore, optimal conditions for its use would need to be determined based on the specific requirements of the CO2 separation process.

Biochemical Analysis

Biochemical Properties

It has been shown to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine .

Cellular Effects

It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with cellular processes related to CO2 transport and metabolism .

Molecular Mechanism

Computational reaction analysis shows that it has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine .

Temporal Effects in Laboratory Settings

It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may have stable and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known to be well-absorbed by oral administration at > 85% within 48 hours in all dose groups .

Metabolic Pathways

It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with metabolic pathways related to CO2 transport and metabolism .

Transport and Distribution

It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with transporters or binding proteins related to CO2 transport and metabolism .

Subcellular Localization

It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may be localized to specific compartments or organelles related to CO2 transport and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the ethylene oxide and ethylenediamine route due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Properties

IUPAC Name

2-(2-aminoethylamino)ethanol
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InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2
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InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCO)N
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Molecular Formula

C4H12N2O
Record name AMINOETHYLETHANOLAMINE
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DSSTOX Substance ID

DTXSID7025423
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Molecular Weight

104.15 g/mol
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Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor.
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Boiling Point

460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F
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Flash Point

216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE
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Density

1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028
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Vapor Density

3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg
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Color/Form

COLORLESS LIQ

CAS No.

111-41-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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